Ropinirole is a synthetic, non-ergoline derivative that acts as a receptor agonist with selective activity for the D2 class of dopamine receptors. [] It has been primarily researched for its potential in treating Parkinson's disease and Restless Legs Syndrome. [, ] Ropinirole is classified as a dopamine agonist due to its ability to mimic the effects of dopamine in the brain. [] It demonstrates high affinity for dopamine D2 receptors, particularly the D3 receptor subtype. [] This selectivity makes Ropinirole a valuable tool in studying dopaminergic pathways and their roles in various physiological and pathological conditions.
Understanding the Long-Term Effects of Ropinirole: Continued research is needed to fully understand the long-term effects of Ropinirole, particularly in the context of chronic diseases like Parkinson's disease. []
Developing More Targeted Dopamine Agonists: Research efforts could focus on developing dopamine agonists with even greater selectivity for specific receptor subtypes to minimize potential side effects and enhance therapeutic efficacy. [, ]
Exploring the Potential of Ropinirole in Other Conditions: Preclinical and clinical studies could investigate the potential of Ropinirole in treating other conditions beyond Parkinson's disease and Restless Legs Syndrome, such as depression and inflammatory diseases. [, ]
Developing New Drug Delivery Systems: Research could focus on developing novel drug delivery systems for Ropinirole to enhance its bioavailability, improve patient compliance, and minimize side effects. []
Ropinirole was first approved by the U.S. Food and Drug Administration in 1997. It is synthesized from various precursors, leading to its classification as a synthetic organic compound.
Ropinirole belongs to the class of medications known as dopamine agonists. These compounds mimic the action of dopamine, a neurotransmitter that plays a crucial role in regulating mood, movement, and cognition.
The synthesis of Ropinirole involves several key steps. One notable method includes the reaction of N-[2-(2-methyl-3-nitrophenyl)ethyl]-N-propylpropan-1-amine hydrochloride with sodium ethoxide in a biphasic system. The process is characterized by:
This method emphasizes safety and environmental considerations by avoiding toxic reagents commonly used in previous syntheses.
Ropinirole has a molecular formula of . Its structure features an indoline core with a propylamino side chain, which is critical for its pharmacological activity.
Ropinirole undergoes several chemical reactions during its synthesis and purification processes. Key reactions include:
The purification process aims for a single impurity content of less than 0.1%, ensuring high-quality pharmaceutical preparations.
Ropinirole exerts its therapeutic effects primarily through agonistic activity at dopamine D2 receptors. By mimicking dopamine's action:
Clinical studies demonstrate significant improvements in motor function scores among patients treated with Ropinirole compared to placebo groups.
Ropinirole is primarily utilized in clinical settings for:
In addition to its therapeutic applications, Ropinirole is also studied for potential uses in other neurological disorders due to its dopaminergic effects . Ongoing research continues to explore novel analogues and formulations that may enhance efficacy or reduce side effects.
Ropinirole (IUPAC name: 4-[2-(dipropylamino)ethyl]-1,3-dihydro-2H-indol-2-one) is a non-ergoline dopamine agonist with the molecular formula C₁₆H₂₄N₂O and a molecular weight of 260.37 g/mol. The compound features an indolin-2-one scaffold substituted at the 4-position with a 2-(dipropylamino)ethyl chain. This structure confers high lipophilicity, evidenced by a calculated partition coefficient (Log P) of 2.7, facilitating efficient blood-brain barrier penetration. The molecule contains one hydrogen bond donor and two hydrogen bond acceptors, with a topological polar surface area of 32.3 Ų [1] [4] [6].
Ropinirole hydrochloride (CAS 91374-20-8), the salt form used clinically, has a molecular weight of 296.84 g/mol. The compound demonstrates stability under standard storage conditions but is sensitive to oxidative degradation. Its crystal structure has been characterized to ensure pharmaceutical reproducibility, with polymorphic forms extensively studied during formulation development [5] [7].
Table 1: Fundamental Chemical Properties of Ropinirole
Property | Value |
---|---|
Molecular Formula | C₁₆H₂₄N₂O |
Molecular Weight | 260.37 g/mol |
CAS Number (free base) | 91374-21-9 |
LogP (Partition Coefficient) | 2.7 |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 2 |
Topological Polar Surface Area | 32.3 Ų |
pKa (Basic) | 10.28 (predicted) |
Ropinirole functions as a selective dopamine receptor agonist with preferential affinity for the D₂, D₃, and D₄ receptor subtypes. Radioligand binding assays reveal its highest affinity for the human D₃ receptor (Ki = 2.9 nM), followed by D₂ (Ki = 3.7 nM) and D₄ (Ki = 7.8 nM) receptors. Notably, it exhibits negligible binding affinity (>10,000 nM) for D₁ and D₅ receptors, serotonin (5-HT₁), GABA, benzodiazepine, muscarinic, α₁-, and β-adrenoreceptors [1] [2] [4].
Functionally, ropinirole acts as a full agonist at D₂ and D₃ receptors, demonstrating intrinsic activities of 100% and 97% relative to dopamine, respectively. At D₄ receptors, it exhibits partial agonism (81% intrinsic activity). The D₃ receptor selectivity is pharmacologically significant as these receptors are densely expressed in the limbic regions of the brain, potentially influencing both motor and neuropsychiatric effects. While the precise mechanism in Parkinson's disease involves stimulation of striatal dopamine receptors to compensate for dopaminergic neuron loss, its action in restless legs syndrome may involve modulation of spinal cord dopaminergic pathways [1] [4] [6].
Table 2: Dopamine Receptor Binding Affinity and Functional Activity
Receptor Subtype | Ki (nM) | Intrinsic Activity (%) | Functional Characterization |
---|---|---|---|
D₂ | 3.7 | 100 | Full agonist |
D₃ | 2.9 | 97 | Full agonist |
D₄ | 7.8 | 81 | Partial agonist |
D₁ | >10,000 | Undetermined | Negligible affinity |
Absorption & Bioavailability
Ropinirole is rapidly absorbed after oral administration, reaching peak plasma concentrations (Tmax) within 1-2 hours for immediate-release formulations. Absolute bioavailability is approximately 50% due to significant first-pass metabolism. Food intake delays Tmax by ~2.5 hours and reduces peak concentration (Cmax) by approximately 25%, though overall exposure (AUC) remains unaffected. The extended-release formulation exhibits linear pharmacokinetics with a Tmax of 6-10 hours and bioavailability comparable to the immediate-release version [1] [3] [5].
Distribution
Ropinirole displays a large volume of distribution (7.5 L/kg), indicating extensive tissue penetration beyond plasma. Plasma protein binding is moderate (~40%), primarily to albumin, with a blood-to-plasma ratio of 1:1. The lipophilic nature of the compound facilitates distribution into the central nervous system, correlating with its therapeutic effects in Parkinson's disease [1] [3].
Metabolism
Hepatic metabolism via cytochrome P450 enzymes constitutes the primary elimination pathway. CYP1A2 is the dominant isoform responsible for N-despropylation and hydroxylation, producing two major inactive metabolites: SK&F-104557 (N-despropyl ropinirole) and SK&F-89124 (7-hydroxy ropinirole). At supra-therapeutic doses, CYP3A4 and CYP2D6 contribute to metabolism. Significant drug interactions occur with CYP1A2 inhibitors (e.g., ciprofloxacin, fluvoxamine) which increase ropinirole exposure, and inducers (e.g., tobacco smoke) which decrease exposure. Hormone replacement therapy containing high-dose estrogen may reduce clearance by approximately 35% [1] [3] [5].
Excretion
Renal excretion eliminates >88% of an administered dose within 24 hours, with <10% excreted as unchanged drug. The primary urinary metabolites include N-despropyl ropinirole (40%), carboxylic acid derivative (10%), and the glucuronide conjugate of the hydroxy metabolite (10%). The elimination half-life is approximately 6 hours, with a total body clearance of 47 L/hour. Hepatic impairment significantly reduces clearance, necessitating dose adjustment, while renal impairment has minimal effect on pharmacokinetics [1] [3].
Table 3: Key Pharmacokinetic Parameters of Ropinirole
Parameter | Immediate-Release | Extended-Release | Notes |
---|---|---|---|
Bioavailability | 45-55% | ~100% (vs. IR) | Reduced by first-pass metabolism |
Tmax | 1-2 hours | 6-10 hours | Food increases Tmax by ~2.5h |
Protein Binding | ~40% | ~40% | Primarily albumin |
Vd | 7.5 L/kg | Similar to IR | Extensive tissue distribution |
Primary Metabolism | Hepatic (CYP1A2) | Hepatic (CYP1A2) | N-despropylation, hydroxylation |
Active Metabolites | None | None | All metabolites inactive |
Half-life | ~6 hours | ~6 hours | Independent of formulation |
Renal Excretion | >88% of dose | >88% of dose | <10% as unchanged drug |
Ropinirole belongs to the non-ergoline class of dopamine agonists, distinguishing it pharmacologically from ergot derivatives like bromocriptine or pergolide. Unlike ergot compounds that interact with serotonin (5-HT2B) receptors—implicated in cardiac valvulopathy—ropinirole exhibits negligible affinity for 5-HT receptors. While ropinirole binds to 5-HT2B receptors, it demonstrates biased agonism that avoids activating pathways associated with fibrotic complications [2] [4] [7].
Among non-ergoline agonists, ropinirole and pramipexole share similar D₂/D₃ receptor selectivity profiles. However, ropinirole shows slightly higher affinity for D₃ receptors compared to pramipexole (Ki 2.9 nM vs. 3.9 nM). Both drugs exhibit comparable efficacy in Parkinson's disease, though differences in metabolism exist: pramipexole undergoes minimal hepatic metabolism and is excreted renally unchanged, whereas ropinirole undergoes extensive CYP1A2-mediated oxidation. This metabolic distinction becomes clinically relevant when co-administering CYP1A2 modulators [2] [3] [4].
Table 4: Pharmacodynamic Comparison of Dopamine Agonists
Property | Ropinirole | Pramipexole | Ergot Derivatives (e.g., Bromocriptine) |
---|---|---|---|
Chemical Class | Non-ergoline | Non-ergoline | Ergot alkaloid |
D₃ Affinity (Ki) | 2.9 nM | 3.9 nM | Low (e.g., bromocriptine >100 nM) |
5-HT2B Activity | Biased agonism | Negligible | Potent agonism (valvulopathy risk) |
Metabolic Pathway | Hepatic (CYP1A2) | Renal (unchanged) | Hepatic (CYP3A4) |
D₁ Receptor Activity | None | None | Significant (side effect source) |
Receptor Selectivity | D₃>D₂>D₄ | D₃>D₂ | Broad (dopamine, serotonin, adrenergic) |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7